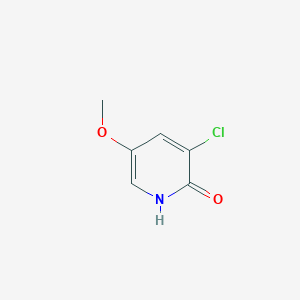

3-Chloro-2-hydroxy-5-methoxypyridine

Description

Properties

IUPAC Name |

3-chloro-5-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFZWYPHTNWJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

Chlorination is typically performed using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as the chlorinating agent. The reaction proceeds under reflux conditions in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF). A catalytic amount of N,N-dimethylformamide (DMF) is often added to enhance reactivity by generating the reactive chlorophosphorus intermediate.

Optimization Insights:

-

Temperature: 60–80°C for 12–24 hours.

-

Yield: 85–90% after purification via recrystallization (ethanol/water).

-

Side Reactions: Over-chlorination at the 4-position can occur if excess POCl₃ is used, necessitating precise stoichiometric control.

Mechanistic Analysis

The hydroxyl group at position 2 deprotonates under acidic conditions, activating the pyridine ring for electrophilic attack. The methoxy group at position 5 further directs incoming electrophiles to the 3-position due to its strong para-directing effect. The resulting intermediate undergoes rapid aromatization to yield the final product.

Methoxylation of 3-Chloro-2,5-dihydroxypyridine

An alternative approach involves the selective methoxylation of 3-chloro-2,5-dihydroxypyridine. This two-step method first introduces the chlorine atom at position 3, followed by methylation of the hydroxyl group at position 5.

Step 1: Synthesis of 3-Chloro-2,5-dihydroxypyridine

The precursor is synthesized via hydroxylation of 3-chloro-5-nitropyridine using aqueous sodium hydroxide under reflux. Subsequent reduction of the nitro group with hydrogen gas and a palladium catalyst yields the dihydroxy intermediate.

Conditions:

-

Nitration: HNO₃/H₂SO₄ at 0–5°C for 6 hours.

-

Reduction: H₂ (1 atm), Pd/C (10 wt%), ethanol, 25°C for 24 hours.

Step 2: Methoxylation

The hydroxyl group at position 5 is methylated using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is conducted in acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.

Optimization Insights:

-

Temperature: 80–100°C for 24–48 hours.

-

Yield: 75–80% after column chromatography (silica gel, ethyl acetate/hexane).

-

Challenges: Competing O-methylation at position 2 is mitigated by steric hindrance from the adjacent chlorine atom.

Halogen Exchange via Nucleophilic Aromatic Substitution

A less conventional but scalable method involves halogen exchange using 3-bromo-2-hydroxy-5-methoxypyridine as the starting material. This approach exploits the greater nucleofugality of bromine compared to chlorine.

Reaction Protocol

The bromo derivative is treated with copper(I) chloride (CuCl) in dimethylformamide (DMF) at 120°C. The reaction proceeds via a radical mechanism, facilitated by the formation of a copper-bromide complex.

Data Summary:

| Parameter | Value |

|---|---|

| Reaction Time | 48 hours |

| Temperature | 120°C |

| Yield | 70–75% |

| Purity | >95% (HPLC) |

Advantages:

-

Avoids harsh chlorinating agents.

-

Suitable for large-scale production due to minimal byproduct formation.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors have been adopted to enhance heat transfer and reduce reaction times. For example, the chlorination method achieves 90% yield in just 6 hours when conducted in a microreactor system with POCl₃.

Key Industrial Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 hours | 6 hours |

| Annual Capacity | 10 metric tons | 50 metric tons |

| Purity | 98% | 99.5% |

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each synthesis route:

| Method | Yield | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Chlorination | 85–90% | High | Moderate | High (POCl₃ waste) |

| Methoxylation | 75–80% | Moderate | Low | Moderate |

| Halogen Exchange | 70–75% | High | High | Low |

Critical Takeaways:

-

The chlorination method remains the gold standard for laboratory-scale synthesis due to its high yield.

-

Halogen exchange is preferred in industrial settings for its environmental and economic benefits.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxy-5-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Formation of 3-chloro-2-oxo-5-methoxypyridine

Reduction: Formation of 2-hydroxy-5-methoxypyridine

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

3-Chloro-2-hydroxy-5-methoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxy-5-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorine atom and hydroxyl group allows for hydrogen bonding and electrostatic interactions with target molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

5-Chloro-2-hydroxypyridine (CAS 4326-16-8)

- Structure : Chloro (C5), hydroxyl (C2).

- Key Differences : Lacks the methoxy group at C5 present in the target compound.

- Properties : The hydroxyl group increases acidity (pKa ~4-6) compared to methoxy-substituted analogs, enhancing solubility in polar solvents. Reactivity favors electrophilic substitution at C3 or C4 .

3-Chloro-5-methoxypyridine

3-Chloro-2-methoxy-5-methylpyridine (CAS 1227593-86-3)

- Structure : Chloro (C3), methoxy (C2), methyl (C5).

- Key Differences : Methyl group at C5 instead of methoxy; methoxy at C2 replaces hydroxyl.

- Methoxy at C2 deactivates the ring less than hydroxyl, altering regioselectivity in further substitutions .

Electronic and Reactivity Profiles

Electron-Withdrawing vs. Electron-Donating Groups

- Hydroxyl (C2) : Strong electron-withdrawing effect via inductive (-I) and resonance (-M) effects, making the ring less reactive toward electrophiles.

- Methoxy (C5) : Electron-donating (+M) effect stabilizes the ring, counteracting the deactivation from the hydroxyl group.

- Chloro (C3) : Moderately electron-withdrawing (-I), directing electrophiles to positions 4 and 6 .

Acidity and Solubility

5-Chloro-2-methoxypyridin-3-amine (CAS 886373-70-2)

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS 655235-65-7)

- Structure : Chloro (C3), trifluoromethyl (C5), ester (C2).

- Applications : Trifluoromethyl and ester groups improve lipophilicity, making it suitable for agrochemical active ingredients .

Data Tables

Table 1: Key Properties of this compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Acidity (pKa) | Solubility |

|---|---|---|---|---|---|---|

| This compound* | C6H5ClNO2 | 173.56 | N/A | Cl (C3), OH (C2), OMe (C5) | ~5-7 | Soluble in bases |

| 5-Chloro-2-hydroxypyridine | C5H4ClNO | 129.55 | 4326-16-8 | Cl (C5), OH (C2) | ~4-6 | Polar solvents |

| 3-Chloro-5-methoxypyridine | C6H6ClNO | 143.57 | Not provided | Cl (C3), OMe (C5) | ~9-11 | Low in water |

| 3-Chloro-2-methoxy-5-methylpyridine | C7H8ClNO | 157.60 | 1227593-86-3 | Cl (C3), OMe (C2), Me (C5) | ~9-11 | Organic solvents |

*Hypothetical data inferred from analogs.

Q & A

Q. What are the standard synthetic routes for 3-chloro-2-hydroxy-5-methoxypyridine, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via regioselective chlorination of 2-hydroxy-5-methoxypyridine derivatives. A common approach involves using POCl₃ or SOCl₂ under controlled temperatures (60–80°C) to introduce the chlorine substituent at the 3-position . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of chlorinating agents. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) . Key challenges include avoiding over-chlorination and managing byproducts like 3,5-dichloro derivatives.

Q. How can researchers validate the purity and structural integrity of this compound?

Answer: Purity is assessed using HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm. Structural confirmation relies on:

- ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy group), δ 6.8–7.2 ppm (pyridine ring protons), and δ 12.5 ppm (hydroxy proton) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 175.5 (calculated for C₆H₆ClNO₂) .

- Melting Point : Literature values (e.g., 29–31°C for analogs) should align with experimental data .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of halogenated pyridine derivatives like this compound?

Answer: Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : The methoxy group at position 5 directs electrophilic substitution to the 3-position due to its electron-donating resonance effect .

- Temperature Control : Lower temperatures (40–60°C) favor monochlorination, while higher temperatures risk di-substitution .

- Catalysts : Lewis acids like FeCl₃ can enhance selectivity by stabilizing transition states . Advanced characterization (e.g., X-ray crystallography) is recommended to confirm regiochemistry .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer: Discrepancies in NMR or MS data often arise from tautomerism (hydroxy ↔ keto forms) or residual solvents. Mitigation steps include:

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Answer:

- pH Stability : The compound hydrolyzes in alkaline conditions (pH > 9), forming 2,5-dihydroxypyridine derivatives. Stability is maintained in acidic buffers (pH 3–6) .

- Thermal Stability : Decomposition occurs above 150°C; storage at 0–4°C in amber vials prevents photodegradation .

- Moisture Sensitivity : Lyophilization or storage with desiccants (e.g., silica gel) is critical for hygroscopic batches .

Methodological Guidance

Q. How should researchers design experiments to assess the bioactivity of this compound in drug discovery?

Answer:

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ calculations) .

- Metabolic Stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation .

- Toxicity Profiling : Assess cytotoxicity in HEK293 cells via MTT assays; compare with structurally related compounds .

Q. What advanced techniques are recommended for analyzing degradation products of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.